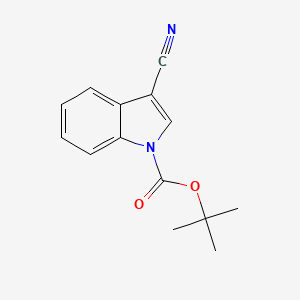

Tert-butyl 3-cyano-1H-indole-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 3-cyano-1H-indole-1-carboxylate is a chemical compound with the CAS Number: 908244-43-9 . It has a molecular weight of 242.28 . The IUPAC name for this compound is tert-butyl 3-cyano-1H-indole-1-carboxylate .

Molecular Structure Analysis

The InChI code for Tert-butyl 3-cyano-1H-indole-1-carboxylate is1S/C14H14N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Tert-butyl 3-cyano-1H-indole-1-carboxylate has garnered attention due to its potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Further studies are needed to elucidate its precise mode of action and optimize its therapeutic potential .

Antimicrobial Activity

This compound exhibits promising antimicrobial properties against bacteria, fungi, and other pathogens. Its cyano group and indole scaffold contribute to its bioactivity. Researchers have explored its use in combating drug-resistant microbes and as a potential lead compound for novel antibiotics .

Anti-inflammatory Effects

Tert-butyl 3-cyano-1H-indole-1-carboxylate may modulate inflammatory pathways. Its anti-inflammatory potential has implications for conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation. Investigations into its molecular targets and safety profile are ongoing .

Neuroprotective Properties

Indole derivatives, including Tert-butyl 3-cyano-1H-indole-1-carboxylate, have shown neuroprotective effects. They may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Researchers are exploring their application in neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

Photophysical Applications

The unique electronic properties of indole-based compounds make them interesting for optoelectronic applications. Tert-butyl 3-cyano-1H-indole-1-carboxylate could find use in organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices. Its absorption and emission spectra are relevant for designing efficient materials .

Synthetic Building Block

Indole derivatives serve as versatile building blocks in organic synthesis. Tert-butyl 3-cyano-1H-indole-1-carboxylate can participate in various reactions, including cyclizations, cross-couplings, and functional group transformations. Chemists utilize it to construct complex molecules and explore new synthetic routes .

These applications highlight the multifaceted nature of Tert-butyl 3-cyano-1H-indole-1-carboxylate. Keep in mind that ongoing research may uncover additional uses and mechanisms. If you’d like more information on any specific aspect, feel free to ask .

Eigenschaften

IUPAC Name |

tert-butyl 3-cyanoindole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKDPGPBPQNLIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-cyano-1H-indole-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2646873.png)

![1-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B2646874.png)

![N-(3-methoxyphenyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2646879.png)

![2-[(Biphenyl-4-carbonyl)-amino]-propionic acid](/img/structure/B2646880.png)

![N-(4-chlorobenzyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2646881.png)

![4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2646884.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2646885.png)

![3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole](/img/structure/B2646891.png)

![4-[4-(Difluoromethyl)-3,5-dimethylpyrazol-1-yl]benzoic acid](/img/structure/B2646892.png)